molecular formula C14H22N2O3S2 B5322271 4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Cat. No. B5322271
M. Wt: 330.5 g/mol
InChI Key: LWKFKYRDEPSKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MTPS and has been found to have a wide range of effects on various biochemical and physiological processes.

Scientific Research Applications

MTPS has been found to have a wide range of applications in scientific research. One of the most significant applications of MTPS is in the study of cancer. MTPS has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory properties, making it a potential treatment for a range of inflammatory conditions.

Mechanism of Action

The mechanism of action of MTPS is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in various biochemical processes. Specifically, MTPS has been found to inhibit the activity of carbonic anhydrase, which is an enzyme that is involved in the regulation of pH in the body.
Biochemical and Physiological Effects
MTPS has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, MTPS has been found to have antioxidant properties, making it a potential treatment for a range of oxidative stress-related conditions. MTPS has also been found to have antifungal and antibacterial properties, making it a potential treatment for a range of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTPS in lab experiments is its wide range of potential applications. This compound has been found to have a range of effects on various biochemical and physiological processes, making it a versatile tool for scientific research. However, one of the limitations of using MTPS in lab experiments is its potential toxicity. This compound has been found to be toxic to some cell types, making it important to use caution when working with this compound.

Future Directions

There are several future directions for research on MTPS. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes and biochemical pathways that are affected by MTPS. Additionally, further research is needed to determine the potential therapeutic applications of MTPS in various disease states.

Synthesis Methods

The synthesis of MTPS involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis of MTPS are 4-morpholinepropanol and 4-(methylthio)benzenesulfonyl chloride. These two compounds are reacted together in the presence of a base such as triethylamine to produce MTPS. The reaction is typically carried out at room temperature and can take several hours to complete.

properties

IUPAC Name

4-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S2/c1-20-13-3-5-14(6-4-13)21(17,18)15-7-2-8-16-9-11-19-12-10-16/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKFKYRDEPSKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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